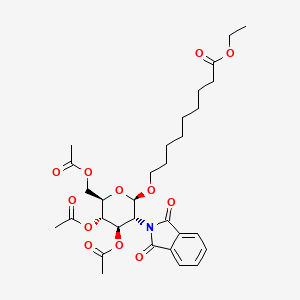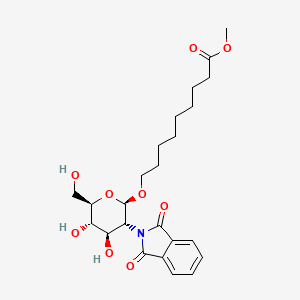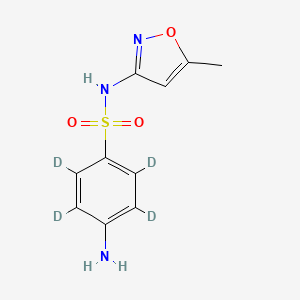
Sulfamethoxazole-d4
説明
Sulfamethoxazole-d4 is a synthetic analogue of the antibacterial sulfonamide drug, sulfamethoxazole (SMX). It is a white crystalline solid that is used in many research laboratories as a tool for studying the effects of SMX on biochemical and physiological processes. The purpose of
科学的研究の応用
Antibacterial Agent
Sulfamethoxazole-d4 is an isotopically labeled antibacterial agent . It primarily inhibits dihydropteroate synthase, a crucial enzyme in the bacterial folate synthesis pathway . By competitively binding to the active site of dihydropteroate synthase, it interferes with the production of dihydrofolic acid, essential for bacterial nucleotide synthesis . This disruption ultimately halts bacterial growth and replication, making it effective against a wide range of bacterial pathogens .
Pharmacokinetics and Pharmacodynamics Studies
Sulfamethoxazole-d4 has been extensively utilized in scientific research, particularly in elucidating the pharmacokinetics and pharmacodynamics of sulfonamide antibiotics .
Drug Metabolism, Distribution, and Excretion Studies
Sulfamethoxazole-d4 serves as a valuable tool for studying drug metabolism, distribution, and excretion processes . It enables researchers to track the fate of sulfamethoxazole within biological systems using isotopic labeling techniques, providing insights into its absorption, tissue distribution, and elimination kinetics .
Pharmacokinetic Studies
Sulfamethoxazole-d4 has been employed in pharmacokinetic studies to investigate drug-drug interactions, bioavailability enhancements, and formulation optimization strategies .
Microbial Resistance Studies
Its application extends to microbial resistance studies, aiding in the elucidation of resistance mechanisms and the development of novel antibacterial agents .
Environmental Science and Pollution Research
A novel functional strain SDB4, isolated from duck manure and identified as Bacillus sp., has been shown to possess high removal capabilities for both sulfamethoxazole (SMX) and Zn 2+ . The SMX biotransformation and Zn 2+ adsorption data fitted well with the pseudo-first-order kinetic model, indicating that the two pollutants were in accordance with the same removal rule .
These applications of Sulfamethoxazole-d4 play a pivotal role in advancing our understanding of antibiotic pharmacology and fostering research endeavors aimed at combating bacterial infections .
作用機序
Target of Action
Sulfamethoxazole-d4, like its parent compound Sulfamethoxazole, primarily targets the bacterial enzyme dihydropteroate synthase . This enzyme plays a crucial role in the bacterial folate synthesis pathway .
Mode of Action
Sulfamethoxazole-d4 inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate, para-aminobenzoic acid (PABA) . Most bacteria meet their need for folic acid by synthesizing it from PABA . By competitively binding to the active site of dihydropteroate synthase, Sulfamethoxazole-d4 interferes with the production of dihydrofolic acid, which is essential for bacterial growth and division .
Biochemical Pathways
The inhibition of dihydropteroate synthase by Sulfamethoxazole-d4 disrupts the bacterial folate synthesis pathway . This disruption blocks two consecutive steps in the biosynthesis of nucleic acids and proteins, which are necessary for bacterial growth and division . The affected pathways and their downstream effects include the inhibition of bacterial growth and division, leading to the bacteriostatic effect of Sulfamethoxazole-d4 .
Pharmacokinetics
The pharmacokinetics of Sulfamethoxazole-d4 is expected to be similar to that of its parent compound, Sulfamethoxazole. Sulfamethoxazole is rapidly and completely absorbed and metabolized to several metabolites . The plasma half-life of elimination varied for the parent drug and its metabolites between 9.7 and 15 hours . The protein binding of Sulfamethoxazole (67.2%) increases when the compound is acetylated (88%), and decreases when it is oxidized at the 5-position (40%) .
Result of Action
The result of Sulfamethoxazole-d4’s action is the inhibition of bacterial growth and division due to the disruption of the bacterial folate synthesis pathway . This leads to a bacteriostatic effect, making Sulfamethoxazole-d4 effective against a variety of bacterial infections .
Action Environment
The action of Sulfamethoxazole-d4 can be influenced by environmental factors. For instance, the degradation efficiency of Sulfamethoxazole in the environment can be enhanced by bioaugmentation, a process that introduces bacteria capable of degrading Sulfamethoxazole into the environment . The bioaugmentation with certain strains significantly improved the biodegradation rate of Sulfamethoxazole . This suggests that environmental factors, such as the presence of certain microorganisms, can influence the action, efficacy, and stability of Sulfamethoxazole-d4.
特性
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKIGFTWXXRPMT-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NOC(=C2)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016780 | |
| Record name | Sulfamethoxazole-D4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfamethoxazole-d4 | |
CAS RN |
1020719-86-1, 2702538-04-1 | |
| Record name | 4-Amino-N-(5-methyl-3-isoxazolyl)benzene-2,3,5,6-d4-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamethoxazole-D4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is Sulfamethoxazole-d4 preferred as an internal standard over other compounds?
A: The use of stable isotope-labeled analogs like Sulfamethoxazole-d4 is a cornerstone of accurate quantification using mass spectrometry. [] Because Sulfamethoxazole-d4 possesses a nearly identical chemical structure to the analyte of interest (Sulfamethoxazole), it exhibits similar extraction recovery, ionization efficiency, and chromatographic behavior. This similarity minimizes variability during sample preparation and analysis, ultimately enhancing the accuracy and reliability of Sulfamethoxazole quantification. []
Q2: The research mentions a Liquid-Liquid Extraction method using Sulfamethoxazole-d4. What are the advantages of this approach?
A: Liquid-Liquid Extraction (LLE) offers several benefits for quantifying Sulfamethoxazole in complex biological matrices like human plasma. [] Firstly, LLE effectively separates the analyte and internal standard (Sulfamethoxazole-d4) from potentially interfering compounds present in the plasma. This cleanup step is crucial to achieve reliable and accurate quantification. [] Secondly, LLE allows for the concentration of the analyte and internal standard, thereby improving the sensitivity of the analytical method.
Q3: Can you explain the significance of the "matrix effect" mentioned in the research in the context of Sulfamethoxazole-d4?
A: The "matrix effect" refers to the influence of co-extracted components from the sample matrix (e.g., herbal products) on the ionization efficiency of the analyte during mass spectrometry analysis. [] Ideally, the internal standard should exhibit a similar matrix effect as the analyte. The research found that Sulfamethoxazole-d4 showed a matrix factor (MF) ranging from 0.79 to 0.92, indicating a slight ion suppression effect. [] While this suggests that the matrix effect was relatively low, it highlights the importance of using an appropriate internal standard like Sulfamethoxazole-d4 to correct for such effects and ensure accurate quantification.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)


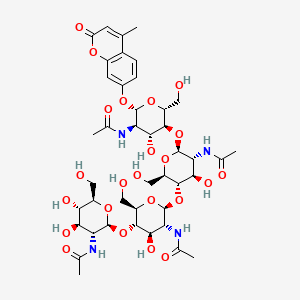
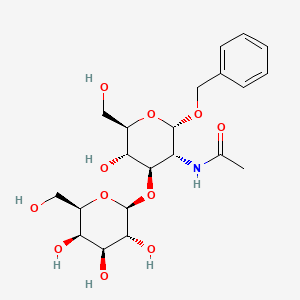

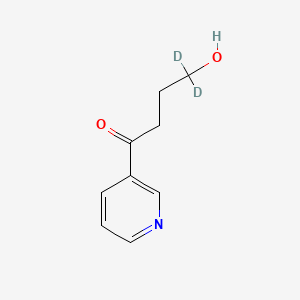

![5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B561695.png)



